4-Methoxybenzyl isocyanate
Overview
Description
4-Methoxybenzyl isocyanate, also known as p-methoxybenzyl isocyanate, is an organic compound with the molecular formula CH₃OC₆H₄CH₂NCO. It is an organic building block containing an isocyanate group. This compound is used in various chemical syntheses and has applications in multiple fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzylamine with phosgene or its derivatives. The reaction typically proceeds under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction is as follows:
CH3OC6H4CH2NH2+COCl2→CH3OC6H4CH2NCO+2HCl
Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions are similar, with the reaction being carried out in an inert solvent such as dichloromethane at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to minimize the risks associated with handling toxic reagents. The use of automated systems allows for the efficient and safe production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base such as triethylamine.
Substitution Reactions: Electrophilic aromatic substitution reactions often require strong acids or halogenating agents, such as sulfuric acid or bromine, under controlled conditions.
Major Products Formed
Ureas: Formed by the reaction of this compound with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Methoxybenzyl isocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Benzyl isocyanate: Similar structure but lacks the methoxy group.
4-Methoxyphenyl isocyanate: Similar structure but with the isocyanate group directly attached to the benzene ring.
4-Fluorobenzyl isocyanate: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
4-Methoxybenzyl isocyanate is unique due to the presence of both the methoxy group and the isocyanate group. The methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable building block in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
1-(isocyanatomethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHVARIMDDOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205220 | |
Record name | Isocyanic acid, p-methoxybenzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56651-60-6 | |
Record name | Isocyanic acid, p-methoxybenzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocyanic acid, p-methoxybenzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isocyanatomethyl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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